molecular formula C16H23N3O3 B1279794 tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate CAS No. 478798-20-8

tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate

Cat. No.: B1279794
CAS No.: 478798-20-8
M. Wt: 305.37 g/mol
InChI Key: OOSDQQQVRDJXHJ-UHFFFAOYSA-N
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Description

tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate: is a synthetic compound with the molecular formula C16H23N3O3 and a molecular weight of 305.37 g/mol

Biochemical Analysis

Biochemical Properties

tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate: plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including proteases and kinases, through its piperazine ring and phenylcarbamate group. These interactions often involve hydrogen bonding and hydrophobic interactions, which facilitate the binding of the compound to the active sites of enzymes. Additionally, This compound can modulate the activity of these enzymes, either by inhibiting or activating them, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of This compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, This compound can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, This compound exerts its effects through a variety of mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Additionally, This compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These molecular interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or acidic conditions. The long-term effects of This compound on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained effects on cell signaling and gene expression over extended periods .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate enzyme activity and gene expression in a dose-dependent manner. At higher doses, This compound can exhibit toxic effects, including cellular toxicity and adverse effects on organ function. These threshold effects highlight the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound: is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through pathways involving oxidation, reduction, and hydrolysis, leading to the formation of various metabolites. These metabolic processes can affect the overall activity and efficacy of This compound , as well as its impact on metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within different cellular compartments. For example, This compound may be actively transported into cells via membrane transporters, and subsequently distributed to various organelles where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of This compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, This compound may localize to the nucleus, where it interacts with transcription factors and other nuclear proteins to modulate gene expression. Alternatively, it may be targeted to the mitochondria, where it can influence cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate typically involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate is used as a building block in the synthesis of various bioactive molecules and drug substances . It serves as an intermediate in the preparation of amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Biology: In biological research, this compound is used to study the interactions of piperazine-containing molecules with biological macromolecules. It has shown moderate antibacterial and antifungal activities against several microorganisms .

Medicine: The compound is investigated for its potential therapeutic applications, including its use in the development of new drugs for treating bacterial and fungal infections .

Industry: In the industrial sector, this compound is used in the production of various chemical intermediates and specialty chemicals .

Comparison with Similar Compounds

  • tert-Butyl piperazine-1-carboxylate
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness: tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate is unique due to its specific structure, which combines a piperazine ring with a phenyl carbamate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[4-(piperazine-1-carbonyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)18-13-6-4-12(5-7-13)14(20)19-10-8-17-9-11-19/h4-7,17H,8-11H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSDQQQVRDJXHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20474224
Record name tert-Butyl [4-(piperazine-1-carbonyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478798-20-8
Record name tert-Butyl [4-(piperazine-1-carbonyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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